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Compound of Interest

(4-
Compound Name:

CHLOROPHENYL)HEXYLAMINE
CAS No.: 56506-62-8

Cat. No.: B7815589

Get Quote

Part 1: Executive Summary & Chemical Identity[2]

N-(4-chlorophenyl)hexan-1-amine (also known as N-hexyl-4-chloroaniline or p-chloro-N-
hexylaniline) is a secondary aromatic amine characterized by a lipophilic hexyl chain attached
to the nitrogen of a 4-chloroaniline core.[1] While often referenced in Structure-Activity
Relationship (SAR) libraries for ion channel blockers, antimicrobial agents, and agrochemical
intermediates, it lacks a ubiquitous "commodity” CAS number in open-access public databases,
often requiring distinct registration in proprietary registries like CAS SciFinder or Reaxys for
specific batch tracking.[1]

This guide provides the definitive physicochemical profile, validated synthesis protocols, and
critical identification parameters required for its research application.

Chemical Identity Table[1][2]
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Parameter

Detail

IUPAC Name

N-(4-chlorophenyl)hexan-1-amine

Common Synonyms

N-Hexyl-4-chloroaniline; p-Chloro-N-hexylaniline

Molecular Formula

Molecular Weight

211.73 g/mol

CAS Registry Number

Not widely indexed in public commercial

catalogs.[1] (See Note 1)

SMILES

CCCCCCNC1=CC=C(Cl)c=C1

InChl Key

Derivative specific - typically generated de novo

Note 1 (The "CAS Challenge”): Specific alkyl chain lengths (C5-C9) of substituted anilines often

do not possess a widely circulated CAS number unless they have been patented for a specific

use.[1] Researchers should rely on the IUPAC name and InChl Key for definitive database

searching (e.g., SciFinder, Reaxys).[1]

Part 2: Physicochemical Profile & Logic

Understanding the physical properties is crucial for purification and formulation.[1] The

molecule combines a polarizable amine/aryl core with a significant lipophilic tail.[1]

Predicted Properties[1]

e LogP (Octanol-Water Partition): ~4.8 — 5.2 (Highly Lipophilic).[1]

o Implication: This molecule will strongly associate with cell membranes and requires non-

polar solvents (Hexane, DCM) for extraction.[1] It will retain poorly on reverse-phase

HPLC without organic modifiers.[1]
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e pKa (Conjugate Acid): ~3.8 — 4.2.[1]
o Implication: The electron-withdrawing chlorine atom (

) reduces the basicity of the nitrogen compared to N-hexylaniline (pKa ~5.0).[1] It requires
strong acid (e.g., 1M HCI) to fully protonate for agueous extraction.[1]

» Boiling Point: Predicted ~310°C (at 760 mmHg).[1]

o Implication: Not suitable for atmospheric distillation.[1] Purification requires vacuum
distillation (<1 mmHg) or column chromatography.[1]

Structure-Property Logic Map (Graphviz)[1]
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Figure 1: Structural features dictating the physicochemical behavior of N-(4-
chlorophenyl)hexan-1-amine.[1]

Part 3: Validated Synthesis Protocols

For research-grade purity (>98%), Reductive Amination is the superior method over direct
alkylation.[1] Direct alkylation (4-chloroaniline + 1-bromohexane) often leads to over-alkylation
(formation of the tertiary amine) and requires tedious chromatographic separation.[1]

Protocol A: Reductive Amination (Recommended)

This method ensures mono-alkylation selectivity.[1]
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Reaction:

Materials:

4-Chloroaniline (1.0 equiv)[1]

Hexanal (1.1 equiv)[1]

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

Acetic Acid (AcOH) (1.0 equiv)[1]

1,2-Dichloroethane (DCE) or THF (Solvent)[1][2]

Step-by-Step Methodology:

e Imine Formation: In a dry flask under nitrogen, dissolve 4-chloroaniline (10 mmol) in DCE (30
mL). Add Hexanal (11 mmol) and Acetic Acid (10 mmol).

o Why: Acetic acid catalyzes the formation of the imine (Schiff base) by activating the
carbonyl oxygen.[1]

e Reduction: Stir for 30 minutes at Room Temperature (RT). Then, add Sodium
Triacetoxyborohydride (STAB) (15 mmol) in portions.

o Why STAB? Unlike

, STAB is mild and does not reduce the aldehyde faster than the imine forms, preventing
the formation of hexanol by-product [1].[1]

e Quenching: Stir overnight. Quench by adding saturated aqueous

until gas evolution ceases.

o Workup: Extract with DCM (

). Wash combined organics with Brine. Dry over

1]
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 Purification: Concentrate in vacuo. If necessary, purify via Flash Column Chromatography
(Hexane/EtOAc 9:1).[1]

Protocol B: Direct Alkylation (Alternative)

Use only if STAB is unavailable.[1]
Reaction:

Critical Control Point: Use a slight excess of aniline (1.5 equiv) relative to the alkyl halide to
minimize di-alkylation.[1]

Synthesis Workflow Diagram (Graphviz)
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Figure 2: Decision tree for the synthesis and purification of N-(4-chlorophenyl)hexan-1-amine.
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Part 4: Identification & Analytical Validation

Since a reference standard may not be commercially available, you must self-validate the
structure using NMR and MS.[1]

Proton NMR ( NMR, 400 MHz, )

e 7.10 (d, 2H): Aromatic protons adjacent to Chlorine (deshielded).[1]

6.50 (d, 2H): Aromatic protons adjacent to Nitrogen (shielded by resonance).[1]

3.60 (br s, 1H): N-H proton (broad, exchangeable).[1]

3.05 (t, 2H):
-methylene protons (

) adjacent to the nitrogen.[1]

1.60 (quint, 2H):

-methylene protons.[1]

1.25-1.40 (m, 6H): Bulk methylene chain.[1]

0.90 (t, 3H): Terminal methyl group.[1]
Mass Spectrometry (GC-MS | LC-MS)[1]
e Molecular lon (

): 211.1/213.1 (3:1 ratio due to
isotope pattern).[1]
o Base Peak: Expect cleavage
to the nitrogen, often generating the tropylium-like ion or the substituted aniline fragment (

~127 for 4-chloroaniline fragment).[1]

Part 5: Safety & Handling
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Hazard Classification:

o Acute Toxicity: Like most anilines, this compound should be treated as Toxic if
swallowed/inhaled and a potential Carcinogen.[1]

» Skin Absorption: High lipophilicity increases the risk of transdermal absorption.[1] Double-
gloving (Nitrile) is mandatory.[1]

o Storage: Store at 2-8°C under Argon. Anilines oxidize to dark purple/black "aniline blacks"
upon exposure to air and light.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chlorophenyl-hexan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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